molecular formula C27H27NO2 B14181468 2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one CAS No. 920286-86-8

2-([1,1'-Biphenyl]-4-yl)-6-(hexylamino)-4H-1-benzopyran-4-one

Cat. No.: B14181468
CAS No.: 920286-86-8
M. Wt: 397.5 g/mol
InChI Key: GBKAHRULSTVOIS-UHFFFAOYSA-N
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Description

2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one is a complex organic compound that features a biphenyl group and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one typically involves multiple steps, starting with the formation of the biphenyl group and the chromenone core. One common method involves the Friedel-Crafts acylation of biphenyl with an appropriate acyl chloride to introduce the chromenone moiety . The hexylamino group can be introduced through nucleophilic substitution reactions, where a hexylamine reacts with a suitable leaving group on the chromenone structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts such as Lewis acids (e.g., aluminum chloride) are often used to facilitate the Friedel-Crafts acylation .

Mechanism of Action

The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-6-(hexylamino)-4H-chromen-4-one involves its interaction with specific molecular targets. The biphenyl and chromenone structures allow it to interact with various enzymes and receptors, potentially inhibiting or activating them . The hexylamino group may enhance its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

920286-86-8

Molecular Formula

C27H27NO2

Molecular Weight

397.5 g/mol

IUPAC Name

6-(hexylamino)-2-(4-phenylphenyl)chromen-4-one

InChI

InChI=1S/C27H27NO2/c1-2-3-4-8-17-28-23-15-16-26-24(18-23)25(29)19-27(30-26)22-13-11-21(12-14-22)20-9-6-5-7-10-20/h5-7,9-16,18-19,28H,2-4,8,17H2,1H3

InChI Key

GBKAHRULSTVOIS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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